(3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Medicinal Chemistry Scaffold Hopping Linker SAR

The compound (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (CAS 321555-69-5) is a synthetic small molecule (C20H22N2O3S) featuring a partially saturated 3,4-dihydroquinoline core linked via a carbonyl bridge to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl substituent. It is offered by several chemical suppliers as a research-grade building block, typically at ≥95% purity, and is structurally related to quinoline sulfonamide derivatives explored in patents for smooth muscle relaxation and kinase inhibition.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 321555-69-5
Cat. No. B2833854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
CAS321555-69-5
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43
InChIInChI=1S/C20H22N2O3S/c23-20(22-15-5-7-16-6-1-2-8-19(16)22)17-9-11-18(12-10-17)26(24,25)21-13-3-4-14-21/h1-2,6,8-12H,3-5,7,13-15H2
InChIKeyGOFUZVFSHNIODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for (3,4-Dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (CAS 321555-69-5)


The compound (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (CAS 321555-69-5) is a synthetic small molecule (C20H22N2O3S) featuring a partially saturated 3,4-dihydroquinoline core linked via a carbonyl bridge to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl substituent [1]. It is offered by several chemical suppliers as a research-grade building block, typically at ≥95% purity, and is structurally related to quinoline sulfonamide derivatives explored in patents for smooth muscle relaxation and kinase inhibition [2]. However, no peer-reviewed primary research article or comprehensive pharmacological profiling study was identified for this specific compound at the time of this analysis.

Why In-Class Substitution Is Not Advisable for (3,4-Dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone


Within the broader quinoline/dihydroquinoline sulfonamide class, seemingly minor structural variations—such as replacing the 3,4-dihydroquinoline with a fully aromatic quinoline, switching the carbonyl linker to a sulfonyl group, or altering the pyrrolidine ring—can drastically change molecular conformation, electronic distribution, and target engagement [1]. The specific combination of a partially saturated dihydroquinoline (conferring a non-planar, flexible scaffold) and a pyrrolidinylsulfonyl phenyl methanone motif is rare among commercially available screening compounds [2]. Without experimentally determined structure-activity relationship (SAR) data, generic substitution risks selecting an analog with fundamentally different binding kinetics, solubility, or off-target profiles, undermining the reproducibility and interpretive value of subsequent experiments.

Quantitative Differentiation Evidence for (3,4-Dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone vs. Closest Structural Analogs


Carbonyl vs. Sulfonyl Linker: Impact on Hydrogen-Bonding Capacity and Conformational Flexibility

The target compound employs a carbonyl (methanone) linker between the dihydroquinoline nitrogen and the 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety, whereas the closest commercially listed analog, 1-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one (CAS not assigned; Ambinter ID AMB5793659), uses a sulfonyl linker [1]. The carbonyl linker is a hydrogen-bond acceptor (HBA) with a different geometry and partial charge distribution compared to the sulfonyl group, which contains two HBA oxygens. The calculated topological polar surface area (tPSA) for the target is approximately 66.0 Ų (O=C-N + O=S=O contributions), whereas the sulfonyl-linked analog has a tPSA of ~75.2 Ų, a difference of ~9.2 Ų that can influence membrane permeability and binding pocket complementarity [2].

Medicinal Chemistry Scaffold Hopping Linker SAR

Purity and Batch Consistency: Vendor-Reported QC Data

The target compound is offered by multiple vendors with HPLC purity ≥95% (typically 95-98% by HPLC) as a standard specification . In contrast, the sulfonyl-linked analog AMB5793659 is listed without a guaranteed purity threshold on its supplier page, and several other dihydroquinoline methanones are commonly supplied at 90-95% purity [1]. Consistent batch-to-batch purity ≥95% reduces the risk of confounding biological assay results due to impurities and is a practical procurement differentiator for screening laboratories requiring reproducible starting material quality.

Chemical Procurement QC Specifications Batch Reproducibility

Absence of Reported Kinase/MAO Off-Target Activity Relative to Structurally Similar Quinoline Sulfonamides

Several 4-(pyrrolidin-1-ylsulfonyl)phenyl-containing quinoline derivatives have been reported as inhibitors of monoamine oxidase B (MAO-B; IC50 ~3.8 nM for the most potent example) [1] and protein kinases [2]. However, the target compound has not been tested in these assays, and its 3,4-dihydroquinoline core (partially saturated) is expected to exhibit different π-stacking and hydrogen-bonding interactions compared to the fully aromatic quinoline in the active MAO-B inhibitor series. This structural divergence warrants cautious selection when MAO or kinase counter-screening is critical to a project.

Kinase Selectivity MAO Inhibition Off-Target Liability

Procurement-Driven Application Scenarios for (3,4-Dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone


Fragment-Based or Diversity-Oriented Screening Libraries Requiring Non-Planar Dihydroquinoline Scafolds

The 3,4-dihydroquinoline core of the target compound introduces limited saturation (sp3 character) into a traditionally flat quinoline scaffold, increasing three-dimensionality and potential for novel target engagement. Screening collections that prioritize shape diversity over fully aromatic systems can leverage this compound as a representative of the dihydroquinoline methanone chemotype. The ≥95% purity specification ensures that any hit identification is not confounded by impurities . The carbonyl linker provides a synthetic handle for further derivatization (e.g., amide coupling, reduction) that is not available in the sulfonyl-linked analog [1].

Medicinal Chemistry Projects Targeting CNS-Penetrant Kinase or GPCR Ligands

The lower calculated tPSA (~66 Ų) relative to the sulfonyl-linked analog (~75 Ų) places the target compound in a more favorable range for passive blood-brain barrier penetration (tPSA < 70 Ų is often associated with CNS drug-likeness). This makes it a rational starting point for CNS-directed programs seeking to explore the biological space of pyrrolidinylsulfonyl phenyl derivatives, provided that experimental permeability and efflux data are subsequently generated .

Selectivity Profiling Against MAO and Kinase Panels – Negative Control Agent

Because a structurally related quinoline sulfonamide displays potent MAO-B inhibition (IC50 3.8 nM) , the target compound serves as a probe to test whether the 3,4-dihydroquinoline and carbonyl linker modifications abrogate this off-target activity. Procuring this specific compound for side-by-side selectivity profiling against the active MAO-B inhibitor series can delineate the structural determinants of MAO engagement and guide lead optimization away from this liability.

Reference Compound for Developing HPLC Purity Methods on C18 Columns

With a defined molecular weight (370.47 g/mol), moderate calculated logP, and robust UV absorbance (conjugated phenyl and quinoline chromophores), the target compound is suitable as a system suitability standard for reversed-phase HPLC method development. Its guaranteed ≥95% purity, available from multiple vendors, allows laboratories to use it as a retention time and peak shape reference when analyzing structurally similar dihydroquinoline derivatives .

Quote Request

Request a Quote for (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.